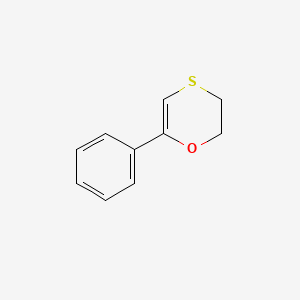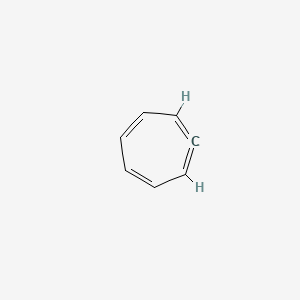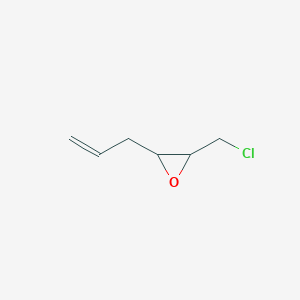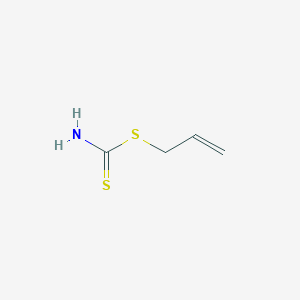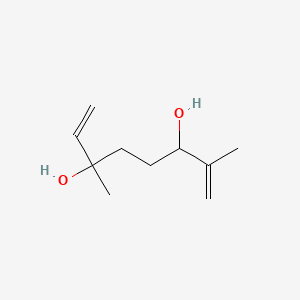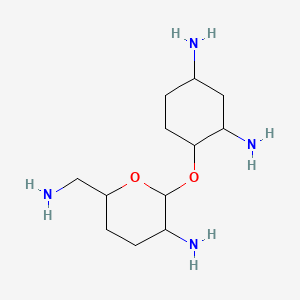
3',4',5,6-Tetradeoxyneamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’,5,6-Tetradeoxyneamine is a synthetic compound belonging to the class of aminoglycoside antibiotics. Aminoglycosides are known for their potent antibacterial properties, particularly against Gram-negative bacteria. This compound is structurally characterized by the absence of hydroxyl groups at the 3’, 4’, 5, and 6 positions, which distinguishes it from other aminoglycosides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,5,6-Tetradeoxyneamine typically involves multiple steps, starting from a suitable aminoglycoside precursor. One common method is the selective deoxygenation of neamine, a known aminoglycoside. This process involves the use of specific reagents and catalysts to remove the hydroxyl groups at the desired positions. The reaction conditions often include controlled temperatures and pH levels to ensure the selective removal of hydroxyl groups without affecting other functional groups.
Industrial Production Methods
Industrial production of 3’,4’,5,6-Tetradeoxyneamine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 3’,4’,5,6-Tetradeoxyneamine suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’,5,6-Tetradeoxyneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 3’,4’,5,6-Tetradeoxyneamine, such as N-alkylated or N-acylated compounds, which may exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
3’,4’,5,6-Tetradeoxyneamine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of aminoglycosides.
Biology: The compound is used in research to understand the interactions between aminoglycosides and bacterial ribosomes.
Medicine: It serves as a lead compound for the development of new antibiotics with improved efficacy and reduced toxicity.
Industry: The compound is used in the synthesis of other aminoglycoside derivatives for various applications, including agriculture and veterinary medicine.
Wirkmechanismus
The mechanism of action of 3’,4’,5,6-Tetradeoxyneamine involves binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis by causing misreading of mRNA, leading to the production of defective proteins and ultimately bacterial cell death. The compound’s unique structure allows it to evade certain bacterial resistance mechanisms, making it a valuable antibiotic.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neamine: The parent compound from which 3’,4’,5,6-Tetradeoxyneamine is derived.
Kanamycin: Another aminoglycoside with a similar mechanism of action but different structural features.
Gentamicin: A widely used aminoglycoside with broader antibacterial activity.
Uniqueness
3’,4’,5,6-Tetradeoxyneamine is unique due to its selective deoxygenation, which imparts distinct chemical and biological properties. This structural modification enhances its stability and reduces its susceptibility to enzymatic degradation by bacterial resistance enzymes.
Eigenschaften
CAS-Nummer |
54333-79-8 |
|---|---|
Molekularformel |
C12H26N4O2 |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
4-[3-amino-6-(aminomethyl)oxan-2-yl]oxycyclohexane-1,3-diamine |
InChI |
InChI=1S/C12H26N4O2/c13-6-8-2-3-9(15)12(17-8)18-11-4-1-7(14)5-10(11)16/h7-12H,1-6,13-16H2 |
InChI-Schlüssel |
DOOQEGLUBXCKJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(CC1N)N)OC2C(CCC(O2)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


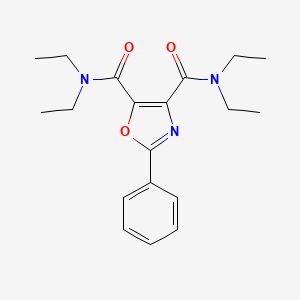
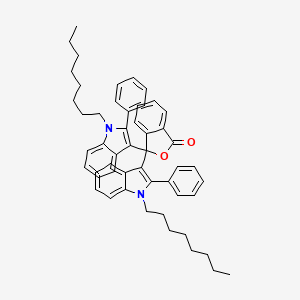
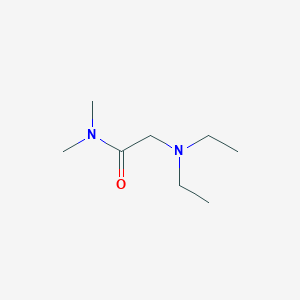
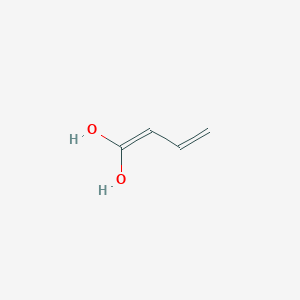

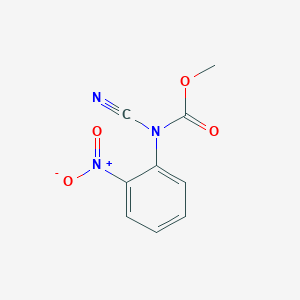
![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)
